molecular formula C18H13ClN4S B287281 3-Benzyl-6-[2-(4-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-Benzyl-6-[2-(4-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Katalognummer B287281
Molekulargewicht: 352.8 g/mol
InChI-Schlüssel: XTPIDPZCAKKZOQ-DHZHZOJOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Benzyl-6-[2-(4-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. This compound belongs to the family of triazolothiadiazole derivatives and exhibits unique properties that make it an attractive candidate for further investigation.

Wirkmechanismus

The mechanism of action of 3-Benzyl-6-[2-(4-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not yet fully understood. However, studies have suggested that this compound may exert its anticancer and antimicrobial effects through the inhibition of specific enzymes or proteins involved in cell growth and division.
Biochemical and Physiological Effects:
Studies have shown that 3-Benzyl-6-[2-(4-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can induce various biochemical and physiological effects in cells. For example, this compound has been shown to induce oxidative stress, which can lead to cell death in cancer cells. Additionally, this compound has been shown to disrupt bacterial cell membrane integrity, leading to cell death.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 3-Benzyl-6-[2-(4-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its unique chemical structure, which allows for the investigation of its potential applications in various fields. However, one limitation is the lack of information regarding its mechanism of action, which can hinder further research in this area.

Zukünftige Richtungen

There are several future directions for research involving 3-Benzyl-6-[2-(4-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential area of investigation is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in medicine and agriculture. Finally, research into the potential use of this compound in the development of new materials is also an area of interest.

Synthesemethoden

The synthesis of 3-Benzyl-6-[2-(4-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-chlorobenzaldehyde, thiourea, and 2-(benzylthio)acetic acid in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol, for several hours. The resulting product is purified using column chromatography or recrystallization methods.

Wissenschaftliche Forschungsanwendungen

The unique chemical structure of 3-Benzyl-6-[2-(4-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has led to its potential application in various scientific research fields. In medicine, this compound has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit cancer cell proliferation and induce apoptosis. Additionally, this compound has shown potential as an antimicrobial agent, with studies demonstrating its ability to inhibit the growth of various bacterial strains.

Eigenschaften

Produktname

3-Benzyl-6-[2-(4-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molekularformel

C18H13ClN4S

Molekulargewicht

352.8 g/mol

IUPAC-Name

3-benzyl-6-[(E)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H13ClN4S/c19-15-9-6-13(7-10-15)8-11-17-22-23-16(20-21-18(23)24-17)12-14-4-2-1-3-5-14/h1-11H,12H2/b11-8+

InChI-Schlüssel

XTPIDPZCAKKZOQ-DHZHZOJOSA-N

Isomerische SMILES

C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)/C=C/C4=CC=C(C=C4)Cl

SMILES

C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C=CC4=CC=C(C=C4)Cl

Kanonische SMILES

C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C=CC4=CC=C(C=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.